Lipophilicity Comparison: ortho-CF₃ vs. Non-Fluorinated Phenoxyaniline Analog
The target compound exhibits an XLogP3-AA of 2.4, which is elevated relative to the non-fluorinated analog 4-[4-(morpholin-4-ylsulfonyl)phenoxy]aniline (predicted XLogP ~1.7–1.9), owing to the lipophilic contribution of the trifluoromethyl group. This logP shift places the compound closer to the optimal CNS drug-like range (2–4) while maintaining one hydrogen bond donor [1].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]aniline (predicted XLogP ~1.7–1.9, based on removal of CF₃ group from scaffold) |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A difference of 0.5–0.7 logP units can alter membrane permeability by approximately 3- to 5-fold, directly impacting cellular assay performance and oral bioavailability predictions in lead optimization.
- [1] PubChem. Computed Properties for CID 112758383: XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/1858251-05-4 (accessed May 2026). View Source
